Metoprolol Acid Methyl Ester-d5 Hydrochloride

Description

Properties

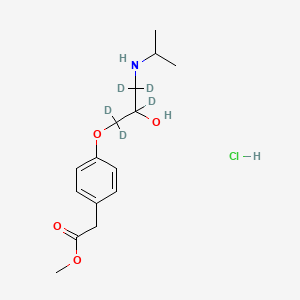

Molecular Formula |

C15H24ClNO4 |

|---|---|

Molecular Weight |

322.84 g/mol |

IUPAC Name |

methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D; |

InChI Key |

MCYVNMKALCGOTK-SUKSBMJQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metoprolol acid methyl ester-d5 (hydrochloride) typically involves the deuteration of metoprolol acid methyl ester. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange.

Industrial Production Methods: In an industrial setting, the production of metoprolol acid methyl ester-d5 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified through crystallization or chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions: Metoprolol acid methyl ester-d5 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmacokinetic Studies

The deuterated form of metoprolol is utilized in pharmacokinetic studies to investigate the metabolism and distribution of beta-blockers. The incorporation of deuterium allows for improved detection and quantification in biological matrices using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–QqQ-MS/MS) .

Key Benefits:

- Enhanced stability and reduced metabolic rate.

- Improved sensitivity in analytical methods.

- Better understanding of drug interactions and metabolism.

Method Development for Drug Analysis

Metoprolol Acid Methyl Ester-d5 Hydrochloride serves as a reference standard in the development of analytical methods for quality control and validation processes in pharmaceutical manufacturing. Its unique isotopic signature aids in distinguishing it from non-deuterated forms during analysis .

Applications:

- Method validation for Abbreviated New Drug Applications (ANDA).

- Quality control (QC) in pharmaceutical labs.

- Research into drug formulation and efficacy.

Clinical Trials and Efficacy Studies

The compound is also involved in clinical trials assessing the efficacy of metoprolol in various conditions, including heart failure, hypertension, and arrhythmias. The use of the deuterated version allows researchers to trace the pharmacokinetics more accurately, leading to better insights into dosing regimens .

Clinical Applications:

- Evaluation of dose-response relationships.

- Assessment of long-term effects on cardiovascular health.

- Investigation of side effects and tolerability across diverse populations.

Data Tables

| Indication | Description |

|---|---|

| Hypertension | Reduces blood pressure, preventing cardiovascular events. |

| Angina Pectoris | Alleviates chest pain by decreasing heart workload. |

| Heart Failure | Improves survival rates and quality of life. |

| Myocardial Infarction | Reduces mortality post-heart attack. |

Case Study 1: Pharmacokinetics in Heart Failure Patients

A study investigated the pharmacokinetics of Metoprolol Acid Methyl Ester-d5 Hydrochloride in patients with chronic heart failure. The results indicated a significant reduction in plasma levels compared to non-deuterated metoprolol, suggesting altered metabolism due to hepatic impairment .

Case Study 2: Analytical Method Validation

In a recent validation study, researchers developed a UHPLC–QqQ-MS/MS method using Metoprolol Acid Methyl Ester-d5 Hydrochloride as a standard. The method demonstrated high sensitivity and specificity, making it suitable for routine QC testing in pharmaceutical production .

Mechanism of Action

Metoprolol acid methyl ester-d5 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and cardiac output. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Deuterated Metoprolol Derivatives

The following table compares deuterated metoprolol analogs from the same product line :

| Compound Name | CAS Number | Modifications | Application |

|---|---|---|---|

| Metoprolol-D7 Hemitartrate | N/A | 7 deuteriums; hemitartrate salt | Isotopic labeling for metabolic studies |

| Metoprolol Acid-D5 | 1215404-47-9 | 5 deuteriums; free acid form | Intermediate in synthesis |

| Metoprolol Acid-D5 Ethyl Ester | 1189704-28-6 | Ethyl ester; 5 deuteriums | Comparative ester stability studies |

| Metoprolol Acid Methyl Ester-d5 HCl | NA | Methyl ester; 5 deuteriums; HCl | Internal standard in bioanalysis |

Key Differences :

Hydrochloride Salts of Related Pharmaceuticals

Hydrochloride salts are common in pharmaceuticals to improve stability and absorption. Below is a comparison with other hydrochloride-containing compounds:

Functional Insights :

- Structural Complexity : Metoprolol Acid Methyl Ester-d5 HCl has a simpler structure compared to Meclizine Hydrochloride, which contains multiple aromatic rings and chlorides .

- Analytical Utility : Unlike Isopropylarticaine Hydrochloride (used as an impurity marker), Metoprolol Acid Methyl Ester-d5 HCl serves as a quantitative tracer .

Comparison with Non-Deuterated Metoprolol Salts

Metoprolol is commonly administered as a tartrate or succinate salt. Key differences from the hydrochloride form include:

Thermal Behavior : Metoprolol tartrate undergoes decomposition at 189.2°C, releasing water and isocyanic acid, whereas the deuterated methyl ester hydrochloride’s stability remains less studied but is presumed lower due to ester lability .

Research and Regulatory Considerations

- Synthesis Challenges : Deuterated compounds like Metoprolol Acid Methyl Ester-d5 HCl require specialized facilities for isotopic labeling, increasing production costs .

- Regulatory Compliance: Its controlled status mandates documentation (e.g., BSL certification) and adherence to short expiration timelines, unlike non-deuterated analogs .

Biological Activity

Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated form of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used to treat cardiovascular conditions. This compound is particularly significant in pharmacological research due to its stable isotope labeling, which enhances the accuracy of metabolic and pharmacokinetic studies. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C15D5H18N O4·HCl

- Molecular Weight : 322.839 g/mol

- IUPAC Name : Methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride

The presence of deuterium in the structure allows for enhanced tracking in biological systems, making it a valuable tool in drug metabolism studies.

Metoprolol functions primarily by selectively blocking beta-1 adrenergic receptors located in the heart. This action leads to several physiological effects:

- Reduction in Heart Rate : By blocking catecholamine receptor activation, metoprolol decreases heart rate and myocardial contractility.

- Lowering Blood Pressure : The reduction in heart rate and cardiac output results in decreased blood pressure.

- Decreased Oxygen Demand : This is crucial for patients with ischemic heart conditions as it alleviates symptoms like angina.

Pharmacokinetics

The pharmacokinetics of Metoprolol Acid Methyl Ester-d5 Hydrochloride are influenced by its deuterated nature. Key points include:

- Absorption and Distribution : The compound exhibits high bioavailability and a volume of distribution that allows effective therapeutic concentrations.

- Metabolism : Metoprolol is metabolized primarily by cytochrome P450 enzymes (CYP2D6), resulting in various metabolites, including alpha-hydroxy-metoprolol.

- Excretion : The metabolites are excreted mainly through urine.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 3 to 7 hours |

| Bioavailability | ~40% |

| Volume of Distribution | 4 L/kg |

| Clearance | 0.5 L/h/kg |

Study on Efficacy in Heart Failure

A multicenter study involving 383 patients with idiopathic dilated cardiomyopathy assessed the efficacy of metoprolol. Key findings included:

- Improvement in Ejection Fraction : Patients treated with metoprolol showed a significant increase in ejection fraction compared to placebo (0.13 vs. 0.06).

- Clinical Outcomes : There was a 34% reduction in primary endpoints (hospitalization or death) among those receiving metoprolol.

This study highlights the therapeutic benefits of metoprolol in managing heart failure symptoms and improving cardiac function .

Impact on Drug Metabolism Research

Research utilizing Metoprolol Acid Methyl Ester-d5 Hydrochloride has provided insights into drug metabolism pathways. For instance:

- Metabolic Pathways : Studies have shown how deuterated compounds can be used to trace metabolic pathways without interference from endogenous compounds.

- Pharmacokinetic Modeling : The use of this compound has facilitated advanced modeling techniques that predict drug behavior in various physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.